(S)-2-methyl-1-propylpiperazine dihydrochloride
CAS No.:
Cat. No.: VC13655287
Molecular Formula: C8H20Cl2N2
Molecular Weight: 215.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H20Cl2N2 |
---|---|
Molecular Weight | 215.16 g/mol |
IUPAC Name | (2S)-2-methyl-1-propylpiperazine;dihydrochloride |
Standard InChI | InChI=1S/C8H18N2.2ClH/c1-3-5-10-6-4-9-7-8(10)2;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1 |
Standard InChI Key | LXROECRFRBKBFU-JZGIKJSDSA-N |
Isomeric SMILES | CCCN1CCNC[C@@H]1C.Cl.Cl |
SMILES | CCCN1CCNCC1C.Cl.Cl |
Canonical SMILES | CCCN1CCNCC1C.Cl.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
(S)-2-Methyl-1-propylpiperazine dihydrochloride has the molecular formula C₈H₂₀Cl₂N₂ and a molecular weight of 215.16 g/mol. The compound’s structure features a piperazine ring substituted with a methyl group at the S-configured second carbon and a propyl group at the first nitrogen, with two hydrochloride counterions enhancing solubility .
Table 1: Physicochemical Properties
Property | Value |
---|---|
CAS Number | 1630082-59-5 |
Molecular Formula | C₈H₂₀Cl₂N₂ |
Molecular Weight | 215.16 g/mol |
Purity | ≥97% (HPLC) |
Storage Conditions | Room temperature, dry environment |
Solubility | Water, polar organic solvents |
The stereochemistry at the second carbon is critical for its biological activity, as enantiomeric purity directly impacts binding affinity to neural targets .
Spectroscopic and Analytical Data
Synthesis and Industrial Production
Asymmetric Synthesis Pathways
Industrial synthesis employs asymmetric catalysis to achieve high enantiomeric excess (ee >98%). Key steps include:
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Thioamide Cyclization: Reacting 1-n-propylpiperazine thioamide with ethyl 4-chloroacetoacetate to form a thiazole intermediate .
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Reductive Amination: Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to hydroxyls, followed by mesylation and nucleophilic substitution with methylamine .
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, optimized for stability and solubility .
Table 2: Key Synthetic Parameters
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | Ethyl 4-chloroacetoacetate, 100°C | 75–80% |
Reduction | LiAlH₄, dry ethyl ether | 85% |
Salt Formation | Methanolic HCl | 95% |
Industrial-Scale Manufacturing
Companies like MolCore BioPharmatech and Puyer International Group utilize continuous flow chemistry and ultra-low temperature technologies (-78°C) to enhance reaction control and minimize side products. Quality assurance includes ISO-certified protocols for purity validation (>97%) .
Pharmacological Applications
Central Nervous System (CNS) Drug Development
The compound’s piperazine core facilitates interactions with serotonin (5-HT) and dopamine receptors. Structural analogs, such as 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives, exhibit potent antagonistic activity (pA₂ = 7.45–8.27) in preclinical models of anxiety and schizophrenia . Modifying the alkyl chain length or introducing electron-withdrawing groups (e.g., p-benzoyl) alters receptor affinity, enabling tailored therapeutic profiles .
Table 3: Receptor Binding Affinities of Structural Analogs
Derivative | Target Receptor | pA₂ Value |
---|---|---|
3a (C₃ chain) | 5-HT₁A | 7.76 |
3b (C₅ chain) | D₂ | 8.27 |
4a (p-benzoyl) | 5-HT₂C | 7.45 |
Antimicrobial and Antiparasitic Activity
Piperazine derivatives demonstrate antitubercular and trypanocidal properties. Hexylamine-substituted analogs inhibit Mycobacterium tuberculosis growth (MIC = 2.5 µg/mL), while diphenoxy-adamantane derivatives show efficacy against Trypanosoma brucei, the causative agent of sleeping sickness .
Condition | Stability Outcome |
---|---|
Temperature (25°C) | Stable for 36 months |
pH 3–9 | No decomposition |
Oxidizing agents | Reacts violently |
Formulation Strategies
Lyophilized powders and propanol-based solutions are preferred for long-term storage. Compatibility with polypropylene and glass containers ensures minimal leaching during storage .
Industrial and Regulatory Aspects
Manufacturing Compliance
Production adheres to ICH Q7 guidelines, with stringent controls on residual solvents (e.g., methanol <3,000 ppm) and heavy metals (e.g., Pb <10 ppm). Batch records include full traceability from raw materials to final packaging .
Future Research Directions
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